[4-(2-Phenyl-1H-imidazol-1-yl)benzyl]amine hydrochloride
Overview
Description
“[4-(2-Phenyl-1H-imidazol-1-yl)benzyl]amine hydrochloride” is a compound that belongs to the class of organic compounds known as phenylimidazoles. These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The review highlights the recent advances in the synthesis of imidazoles and is organized via the sorts of bond disconnections that were employed in order to construct the heterocycle .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Phosphodiesterase (PDE) Inhibition and Antimicrobial Activities : A study synthesized a series of compounds including 4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines, derived from 4-(1H-imidazol-1-yl) benzaldehyde, and evaluated them for PDE inhibition and antimicrobial activities. Some of these compounds showed marked activities in PDE inhibition and antibacterial and antifungal bioassays (Bukhari et al., 2013).
Electrochromic Properties in Conducting Polymers : Research on the influence of hydrogen bonding on the electrochromic properties of conducting polymers involved a compound structurally related to 4-(2-Phenyl-1H-imidazol-1-yl)benzyl]amine hydrochloride. The study explored the control of main chain conformation in insoluble polymers through acid and base treatments during in situ polymerization (Akpinar et al., 2012).
Antimicrobial Activity : Several studies have synthesized derivatives of benzimidazole, which include structural motifs related to 4-(2-Phenyl-1H-imidazol-1-yl)benzyl]amine hydrochloride, and evaluated them for antimicrobial activity. These compounds have shown promising results against various bacterial and fungal strains (Reddy & Reddy, 2010).
Anticancer Activity : Research on the synthesis of benzimidazole-thiazole derivatives and their anticancer agents has been conducted. These studies include compounds with structural similarities to 4-(2-Phenyl-1H-imidazol-1-yl)benzyl]amine hydrochloride and have demonstrated promising anticancer activities (Nofal et al., 2014).
CYP26 Inhibition and Enhancement of Retinoic Acid Activity : Novel derivatives including 4-[(imidazol-1-yl and triazol-1-yl)(phenyl)methyl]aryl-and heteroaryl amines have been synthesized and shown potent inhibitory activity against CYP26A1. These compounds are structurally related to the chemical and have also enhanced retinoic acid activity in neuroblastoma cells (Gomaa et al., 2008).
Mechanism of Action
Imidazole Derivatives
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Targets of Action
The targets of imidazole derivatives can vary widely depending on the specific compound and its functional groups. Some imidazole derivatives target enzymes or receptors, while others may interact with DNA or other cellular components .
Mode of Action
The mode of action of imidazole derivatives also varies. Some may inhibit enzyme activity, others may block receptor signaling, and still others may interfere with DNA replication or transcription .
Biochemical Pathways
Imidazole derivatives can affect a variety of biochemical pathways. For example, some may inhibit the synthesis of certain proteins, while others may disrupt cellular signaling pathways .
Pharmacokinetics
The pharmacokinetics of imidazole derivatives can depend on many factors, including the compound’s chemical structure, its solubility, and its stability. These factors can influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The molecular and cellular effects of imidazole derivatives can range from the inhibition of cell growth to the induction of cell death, depending on the specific compound and its targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of imidazole derivatives. For example, the pH of the environment can affect the compound’s solubility and stability, which in turn can influence its bioavailability and efficacy .
Safety and Hazards
Properties
IUPAC Name |
[4-(2-phenylimidazol-1-yl)phenyl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3.ClH/c17-12-13-6-8-15(9-7-13)19-11-10-18-16(19)14-4-2-1-3-5-14;/h1-11H,12,17H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFHNTFMLUXIST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2C3=CC=C(C=C3)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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